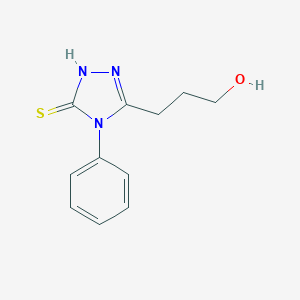

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” is a chemical compound with the empirical formula C11H13N3OS. It has a molecular weight of 235.31 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” can be represented by the SMILES stringSC1=NN=C(CCCO)N1C2=CC=CC=C2 . This indicates that the compound contains a mercapto group (-SH), a phenyl group (C6H5), a triazole ring, and a propanol group (-CH2CH2CH2OH). Physical And Chemical Properties Analysis

“3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” is a solid compound . Its empirical formula is C11H13N3OS and it has a molecular weight of 235.31 .科学的研究の応用

Medicine: Antimicrobial and Antifungal Applications

This compound has been studied for its potential in combating various microbial and fungal pathogens. Derivatives of triazole, which include the mercapto-phenyl group, have shown promising antibacterial and antifungal activities . These properties make it a candidate for developing new antimicrobial drugs that could be more effective against resistant strains.

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of triazole derivatives can be harnessed to develop pesticides that protect crops from bacterial and fungal infections. The compound’s ability to inhibit the growth of harmful microorganisms could lead to healthier crop yields and reduced loss due to disease .

Materials Science: Corrosion Inhibition

The mercapto group in the compound’s structure suggests its potential use as a corrosion inhibitor. It could be used to protect metals and alloys from corrosion, especially in harsh environments, by forming a protective layer that prevents oxidative damage .

Environmental Science: Detoxification and Waste Treatment

Due to its chemical reactivity, this compound could be used in environmental applications such as detoxifying pollutants or treating waste. Its ability to react with various contaminants may help in neutralizing harmful substances before they are released into the environment .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be explored for its enzyme inhibition properties. By binding to specific enzymes, it may regulate or inhibit certain biochemical pathways, which is useful in understanding disease mechanisms or developing therapeutic agents .

Pharmacology: Drug Design and Discovery

The structural complexity and reactivity of this compound make it a valuable entity in drug design and discovery. Its triazole core is a common motif in pharmaceuticals, and modifications to its structure could lead to the development of new drugs with specific pharmacological targets .

将来の方向性

The future directions for “3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL” could involve further exploration of its potential biological activities, given the diverse activities reported for other triazole derivatives . Additionally, research could focus on developing more efficient synthesis methods for this compound and its derivatives.

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .

Result of Action

Similar compounds have been shown to exhibit antifungal and cytotoxic effects .

特性

IUPAC Name |

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQYJFFFOCXEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365324 |

Source

|

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL | |

CAS RN |

83503-21-3 |

Source

|

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)